molecular formula C22H24N2O4 B5677909 2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole

2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole

Cat. No. B5677909
M. Wt: 380.4 g/mol
InChI Key: CKTKJKMWOHUTPY-UHFFFAOYSA-N
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Description

2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole is not fully understood. However, it is believed that the compound may interact with specific biomolecules or cellular structures, leading to changes in fluorescence properties or other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole can have a range of biochemical and physiological effects. For example, the compound has been shown to bind to specific proteins, leading to changes in protein conformation or activity. Additionally, it has been shown to affect cellular signaling pathways and ion channels, leading to changes in cellular function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole in lab experiments is its strong fluorescent properties, which make it useful for visualizing cellular processes. Additionally, the compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that the compound may not be suitable for all experimental systems, as its effects may be specific to certain cell types or biological processes.

Future Directions

There are several potential future directions for research on 2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole. One area of interest is the development of new fluorescent probes based on this compound, with improved properties or specific targeting capabilities. Additionally, there is potential for using this compound in drug discovery, as it may interact with specific proteins or cellular processes that are relevant to disease states. Finally, further studies are needed to fully understand the mechanism of action of this compound, and how it may be used to investigate various biological systems.

Synthesis Methods

The synthesis of 2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole involves several steps. One common method involves the reaction of 2-aminobenzoic acid with butyl isocyanate to form the corresponding benzoxazole derivative. This intermediate is then reacted with 3-(2-methoxyphenoxy)azetidine-1-carboxylic acid to yield the final product.

Scientific Research Applications

2-butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole has been used in a variety of scientific research applications. One key area of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been shown to exhibit strong fluorescence properties, making it useful for visualizing various cellular processes.

properties

IUPAC Name

(2-butyl-1,3-benzoxazol-5-yl)-[3-(2-methoxyphenoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-4-9-21-23-17-12-15(10-11-18(17)28-21)22(25)24-13-16(14-24)27-20-8-6-5-7-19(20)26-2/h5-8,10-12,16H,3-4,9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTKJKMWOHUTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CC(C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-1,3-benzoxazole

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